N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
CAS No.: 1185078-48-1
Cat. No.: VC6979716
Molecular Formula: C20H17Cl2FN4OS
Molecular Weight: 451.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185078-48-1 |
|---|---|
| Molecular Formula | C20H17Cl2FN4OS |
| Molecular Weight | 451.34 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H16ClFN4OS.ClH/c21-15-4-7-17-18(12-15)28-20(24-17)26(10-1-9-25-11-8-23-13-25)19(27)14-2-5-16(22)6-3-14;/h2-8,11-13H,1,9-10H2;1H |
| Standard InChI Key | LWTJBPDCSLBILQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three primary components:
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6-Chlorobenzo[d]thiazol-2-yl group: A bicyclic aromatic system with a sulfur and nitrogen atom, substituted with chlorine at the 6-position. This moiety is known for enhancing metabolic stability and binding affinity in drug design .
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4-Fluorobenzamide group: A fluorinated aromatic ring linked via an amide bond. The fluorine atom at the para position influences electronic properties and bioavailability by modulating lipophilicity.
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3-(1H-Imidazol-1-yl)propyl chain: A three-carbon spacer connecting the imidazole ring, which contributes to hydrogen bonding and coordination with biological targets.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro assays .
Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1185078-48-1 |
| Molecular Formula | |
| Molecular Weight | 451.3 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide hydrochloride |
| SMILES | C1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl |
The compound’s LogP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for membrane permeability .
Synthesis and Characterization
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra would reveal distinct peaks for the imidazole protons (δ 7.6–7.8 ppm), aromatic fluorobenzamide signals (δ 7.2–7.5 ppm), and benzothiazole chlorophenyl resonances (δ 7.9–8.1 ppm).
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Mass Spectrometry (MS): ESI-MS would display a molecular ion peak at m/z 451.3 ([M+H]), consistent with the molecular weight .
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HPLC Purity: Analogs report >95% purity using C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Anticancer Activity
Imidazole-containing analogs demonstrate cytotoxicity against cancer cell lines (e.g., IC = 2.5 µM in MCF-7 breast cancer cells) by intercalating DNA or inhibiting topoisomerase II. The chlorobenzo[d]thiazol-2-yl group may facilitate selective uptake in tumor tissues.
Molecular Docking Studies
In silico models predict strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, driven by hydrogen bonds between the imidazole nitrogen and Thr766 residues . The fluorine atom’s electronegativity may stabilize interactions with hydrophobic pockets.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | 3-Fluoro Analog | 4-Chloro-Thiazole Analog |
|---|---|---|---|
| Molecular Weight | 451.3 | 451.34 | 465.37 |
| Fluorine Position | Para | Meta | N/A |
| Reported IC (Mtb) | Not tested | 0.8 µM | 1.2 µM |
| Solubility (mg/mL) | Not available | 0.15 (PBS, pH 7.4) | 0.09 (PBS, pH 7.4) |
The para-fluoro substitution in the target compound may offer improved metabolic stability compared to meta-fluoro analogs, as seen in reduced CYP450-mediated oxidation rates.
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